Technical Guide: 3',3,3-Trimethylbutyrophenone (CAS 898785-50-7)
Technical Guide: 3',3,3-Trimethylbutyrophenone (CAS 898785-50-7)
[1][2][3]
Executive Summary
3',3,3-Trimethylbutyrophenone (CAS 898785-50-7 ) is a specialized aromatic ketone intermediate used primarily in the synthesis of agrochemicals (specifically benzoylhydrazine-based insecticides) and as a lipophilic building block in medicinal chemistry.[1][2][3] Its structure combines a meta-substituted toluene ring with a sterically bulky neopentyl (3,3-dimethylbutyl) side chain.
This guide provides a rigorous technical analysis of the compound, focusing on its synthesis via regioselective Grignard addition, self-validating analytical protocols, and critical handling parameters.
Part 1: Chemical Identity & Structural Logic[5]
The nomenclature "3',3,3-Trimethylbutyrophenone" encodes specific structural features critical for its reactivity and biological interaction.
-
3'-Methyl: Indicates a methyl group at the meta position of the phenyl ring relative to the ketone. This placement is crucial for avoiding steric clash at the ortho position while maintaining lipophilicity.
-
3,3-Dimethyl: Refers to a gem-dimethyl substitution on the
-carbon of the butyryl chain. This creates a neopentyl moiety adjacent to the carbonyl's -methylene, imparting significant hydrolytic stability and steric bulk.
Physicochemical Data Table
| Property | Value | Technical Note |
| CAS Number | 898785-50-7 | Primary identifier for the meta-isomer.[2] |
| IUPAC Name | 1-(3-methylphenyl)-3,3-dimethylbutan-1-one | Formal nomenclature. |
| Molecular Formula | ||
| Molecular Weight | 190.28 g/mol | |
| Physical State | Colorless to pale yellow oil | Low melting point due to asymmetry. |
| Solubility | DCM, Toluene, EtOAc | Highly lipophilic (LogP > 3.5). |
| Key Moiety | Neopentyl Ketone | Resistant to nucleophilic attack due to |
Part 2: Synthesis Protocol (Regioselective Route)
The Challenge of Meta-Substitution
Direct Friedel-Crafts acylation of toluene with 3,3-dimethylbutyryl chloride predominantly yields the para isomer (4',3,3-trimethylbutyrophenone) due to the directing effects of the methyl group. Therefore, to synthesize the 3' (meta) isomer with high fidelity, a Grignard-Nitrile coupling strategy is required.
Protocol: Grignard Addition to Nitrile
This method ensures the meta-position is locked in the starting material (3-bromotoluene) before the ketone is formed.
Reagents
-
Substrate: 3-Bromotoluene (CAS 591-17-3).
-
Electrophile: 3,3-Dimethylbutyronitrile (tert-Butylacetonitrile) (CAS 42865-19-0).
-
Reagent: Magnesium turnings (activated).
-
Solvent: Anhydrous THF (stabilizer-free).
Step-by-Step Methodology
-
Grignard Formation (In-Situ):
-
Charge a flame-dried 3-neck flask with Mg turnings (1.1 eq) and a crystal of iodine.
-
Add anhydrous THF.
-
Add 3-bromotoluene (1.0 eq) dropwise. Critical: Initiate reaction with a heat gun if necessary. Maintain reflux to ensure complete formation of 3-tolylmagnesium bromide .
-
Validation: The solution should turn turbid grey/brown. Titrate an aliquot to confirm molarity.
-
-
Nucleophilic Addition:
-
Cool the Grignard solution to 0°C.
-
Add 3,3-dimethylbutyronitrile (1.0 eq) diluted in THF dropwise over 30 minutes.
-
Mechanism:[4] The Grignard reagent attacks the nitrile carbon to form a magnesium imine salt intermediate. This intermediate is stable and prevents double addition (unlike acid chlorides).
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
-
Acid Hydrolysis:
-
Quench the reaction with cold 2M HCl. This converts the magnesium imine salt into the ketimine, which then rapidly hydrolyzes to the ketone.
-
Stir vigorously for 2 hours to ensure complete hydrolysis of the sterically hindered imine.
-
-
Workup:
-
Extract with Ethyl Acetate (3x).[4] Wash organics with brine.
-
Dry over
and concentrate. -
Purification: Vacuum distillation is preferred over column chromatography due to the product's volatility.
-
Reaction Pathway Visualization
Figure 1: Regioselective synthesis pathway via Grignard-Nitrile coupling to guarantee meta-substitution.
Part 3: Analytical Validation (Self-Validating System)
To ensure the synthesized compound is the correct isomer (meta) and not the para-isomer or a rearrangement product, the following analytical signatures must be verified.
Nuclear Magnetic Resonance ( -NMR)
The NMR spectrum provides definitive proof of the structure.
-
The "Neopentyl" Fingerprint:
- 1.05 ppm (9H, s): The tert-butyl group.
-
2.85 ppm (2H, s): The methylene (
) adjacent to the carbonyl. Note: This singlet is characteristic. If it splits, the neopentyl structure is incorrect.
-
The "Meta-Tolyl" Fingerprint:
- 2.40 ppm (3H, s): Aromatic methyl group.
- 7.3–7.8 ppm (4H, m): Aromatic protons. Look for the specific pattern of a 1,3-disubstituted ring (singlet-like peak for the proton between substituents).
Mass Spectrometry (GC-MS)
-
Molecular Ion:
190 . -
Base Peak: The McLafferty rearrangement is suppressed due to the lack of
-hydrogens on the tert-butyl group. -
Alpha Cleavage:
-
Major fragment at
119 ( ). -
Fragment at
57 ( ). -
Diagnostic: Absence of
91 (Tropylium) as the base peak helps distinguish from simple benzyl derivatives.
-
Analytical Workflow Diagram
Figure 2: Analytical decision tree for validating 3',3,3-Trimethylbutyrophenone identity.
Part 4: Applications & Handling
Research & Development Applications
-
Agrochemical Synthesis: This ketone serves as a precursor for benzoylhydrazine insecticides. The ketone is condensed with hydrazine derivatives to form hydrazones, which are subsequently reduced or cyclized. The bulky tert-butyl group provides resistance to metabolic degradation in pests.
-
Kinase Inhibitor Scaffolds: The 3-methylphenyl moiety is a common "warhead" mimic in kinase inhibitors, fitting into hydrophobic pockets (e.g., p38 MAP kinase).
-
Fragrance Chemistry: Isomeric trimethylbutyrophenones are investigated for musk-like olfactory properties due to their steric bulk and volatility profile.
Safety & Storage
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).
-
Storage: Store under inert atmosphere (
or Ar) at 2–8°C. The benzylic position is susceptible to slow oxidation over time if exposed to air.
References
-
PubChem. (n.d.). 4,3,3-Trimethylbutyrophenone (Isomer Reference).[5] National Library of Medicine. Retrieved from [Link]
-
Chemsigma. (n.d.). Product Catalog: 3,3,3-Trimethylbutyrophenone [CAS 898785-50-7].[1][2][6][3] Retrieved from [Link]
-
Scribd. (n.d.). Analytical Reagents List (CAS 898785-50-7).[2] Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. 43076-61-5|1-(4-(tert-Butyl)phenyl)-4-chlorobutan-1-one|BLD Pharm [bldpharm.com]
- 3. 43076-61-5|1-(4-(tert-Butyl)phenyl)-4-chlorobutan-1-one|BLD Pharm [bldpharm.com]
- 4. connectjournals.com [connectjournals.com]
- 5. No results for search term "10-397214" | CymitQuimica [cymitquimica.com]
- 6. Chemsigma International Co., Ltd. [chemsigma.com]
